molecular formula C12H15F2NO3 B13047787 Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate

Cat. No.: B13047787
M. Wt: 259.25 g/mol
InChI Key: QSFMEQCUJLTVFI-UHFFFAOYSA-N
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Description

Methyl 6-((2,6-difluoropyridin-4-yl)oxy)hexanoate is a synthetic organic compound characterized by a hexanoate ester backbone substituted with a 2,6-difluoropyridin-4-yl ether moiety. Its molecular formula is C₁₃H₁₅F₂NO₃, with a molecular weight of 283.26 g/mol.

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as spirocyclic diazaspiro derivatives, which are explored for therapeutic applications (e.g., kinase inhibitors). Its ester group may act as a prodrug motif, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid form.

Properties

Molecular Formula

C12H15F2NO3

Molecular Weight

259.25 g/mol

IUPAC Name

methyl 6-(2,6-difluoropyridin-4-yl)oxyhexanoate

InChI

InChI=1S/C12H15F2NO3/c1-17-12(16)5-3-2-4-6-18-9-7-10(13)15-11(14)8-9/h7-8H,2-6H2,1H3

InChI Key

QSFMEQCUJLTVFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate typically involves the esterification of 6-hydroxyhexanoic acid with 2,6-difluoropyridine under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-((2,6-difluoropyridin-4-YL)oxy)hexanoate involves its interaction with specific molecular targets. The difluoropyridinyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing various biochemical pathways. The ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Key Observations :

  • Ester vs. Acid : The methyl ester group in the target compound enhances lipophilicity, likely improving membrane permeability compared to the carboxylic acid derivatives . However, the acids may exhibit stronger hydrogen-bonding capacity, influencing target binding.
  • Aromatic System : The pyridine ring in the target compound introduces a nitrogen heterocycle, which may engage in π-π stacking or dipole interactions absent in the phenyl-based analogs. The latter compounds feature bulkier substituents (e.g., trifluoromethylpyrimidine), which could enhance selectivity for specific enzyme pockets .
  • Chain Length: The heptanoic acid derivative’s extended chain may increase steric hindrance or alter conformational flexibility relative to the hexanoate-based compounds.

Physicochemical Properties (Inferred)

Property Methyl ester Hexanoic acid analog Heptanoic acid analog
LogP (lipophilicity) Higher (~3.5*) Moderate (~2.8*) Moderate (~3.0*)
Solubility Low in water Moderate in polar solvents Low in water
Metabolic stability High (ester) Lower (acid prone to conjugation) Lower

*Estimated values based on structural features.

Key Observations :

  • The methyl ester’s higher LogP suggests superior passive diffusion across biological membranes but may require hydrolysis for activation.

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